1-(3,5-Dichlorophenoxy)propan-2-one

Overview

Description

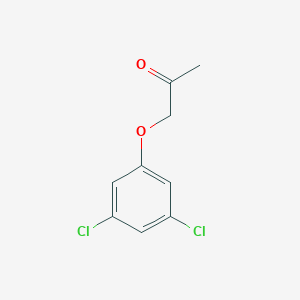

1-(3,5-Dichlorophenoxy)propan-2-one is an organic compound with the molecular formula C9H8Cl2O2. It is a chlorinated derivative of phenoxypropanone and is known for its applications in various chemical and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorophenoxy)propan-2-one can be synthesized through the reaction of 3,5-dichlorophenol with chloroacetone under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenoxy)propan-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted phenoxypropanones depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Dichlorophenoxy)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenoxy)propan-2-one involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular functions .

Comparison with Similar Compounds

- 1-(2,4-Dichlorophenoxy)propan-2-one

- 1-(4-Chlorophenoxy)propan-2-one

- 1-(3,5-Dibromophenoxy)propan-2-one

Comparison: 1-(3,5-Dichlorophenoxy)propan-2-one is unique due to its specific chlorination pattern, which influences its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

1-(3,5-Dichlorophenoxy)propan-2-one is an organic compound with the molecular formula and a molecular weight of 219.07 g/mol. This compound features a propan-2-one moiety linked to a dichlorophenoxy group, specifically with chlorine substituents at the 3 and 5 positions of the phenoxy ring. The unique structural arrangement contributes to its potential biological activities, making it a subject of interest in pharmacological and toxicological research.

The synthesis of this compound typically involves the reaction of 3,5-dichlorophenol with propan-2-one under basic conditions. This method can be optimized for yield and purity through techniques such as distillation or recrystallization.

- Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity, which could lead to altered metabolic pathways.

- Receptor Interaction : It may bind to specific receptors, influencing signal transduction pathways that regulate cellular responses.

Antiparasitic Activity

A study evaluated related compounds' antiplasmodial activity against Plasmodium falciparum, identifying several derivatives with significant inhibitory effects. Although this compound was not directly tested, its structural analogs demonstrated low nanomolar activity against both drug-sensitive and drug-resistant strains .

| Entry | Inhibitor | IC50 (μM) |

|---|---|---|

| 1 | Compound A | 6.42 ± 2.24 |

| 2 | Compound B | 4.32 ± 1.19 |

| ... | ... | ... |

These findings suggest that compounds with similar structures may exhibit promising antiparasitic properties.

Antibacterial Activity

Research on related compounds has shown antibacterial activity against Gram-positive bacteria in the low micromolar range. For instance, certain synthetic derivatives demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating that similar structures may also possess antibacterial properties .

| Compound | Activity (μg/ml) |

|---|---|

| CPD20 | 10 |

| CPD21 | 26 |

| CPD22 | 11.97 |

This highlights the potential for developing new antibacterial agents based on the structure of this compound.

Comparative Analysis with Similar Compounds

A comparison of structurally similar compounds reveals variations in biological activity based on the positioning of substituents on the phenoxy ring:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 1-(3,4-Dichlorophenoxy)propan-2-one | C9H8Cl2O2 | 0.92 |

| 1-(2,4-Dichlorophenoxy)propan-2-one | C9H8Cl2O2 | 0.79 |

| 1-(4-Chloro-2-methylphenoxy)propan-2-one | C10H11ClO | 0.70 |

The unique positioning of chlorine atoms in this compound may lead to distinct pharmacological profiles compared to these analogs.

Properties

IUPAC Name |

1-(3,5-dichlorophenoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-6(12)5-13-9-3-7(10)2-8(11)4-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTSCUBKRZOBGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596293 | |

| Record name | 1-(3,5-Dichlorophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17199-34-7 | |

| Record name | 1-(3,5-Dichlorophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.